molecular formula C10H24O7P2 B1667479 (1-Hydroxy-1-phosphonodecyl)phosphonic acid CAS No. 2809-23-6

(1-Hydroxy-1-phosphonodecyl)phosphonic acid

Cat. No. B1667479
CAS RN: 2809-23-6
M. Wt: 318.24 g/mol
InChI Key: NSCPCMXKWUFFNL-UHFFFAOYSA-N
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Description

BPH-252 is a bioactive chemical.

Scientific Research Applications

1. Structural and Functional Analogy with Phosphates

(1-Hydroxy-1-phosphonodecyl)phosphonic acid, as a part of the phosphonic acid group, is notable for its structural similarity to phosphates. This characteristic makes it relevant in various fields, including bioactive properties, bone targeting, the design of supramolecular or hybrid materials, functionalization of surfaces, and analytical purposes. Its applications span across chemistry, biology, and physics, demonstrating its versatility in scientific research (Sevrain et al., 2017).

2. Coordination with Iron (III) in Liquid-Liquid Extraction

Research has shown that certain phosphonic acids, closely related to (1-Hydroxy-1-phosphonodecyl)phosphonic acid, can effectively extract iron (III) in a liquid-liquid extraction process. This extraction capability highlights their potential use in industrial applications and possibly in environmental remediation processes (Didi et al., 2002).

3. Use in Hydrophosphonylation of Aldehydes

These phosphonic acids have been involved in the hydrophosphonylation of aldehydes, an essential process in organic chemistry. This process is used to create a-hydroxy phosphonates, which have significant biological applications. The research in this area aims to develop highly enantioselective catalysts, thereby contributing to advancements in synthetic chemistry (Suyama et al., 2010).

4. Synthesis of Bis(phosphonic acid)s

Another significant application is the one-pot synthesis methodology to create corresponding 1-hydroxy-1,1-bis(phosphonic acid)s starting from various carboxylic acids. This efficient methodology has implications in producing amino hydroxy bis(phosphonate)s, which are marketable and have various applications (Egorov et al., 2011).

5. In Surface Characterization and Sensor Applications

The use of organophosphonic acid self-assembled monolayers on oxide surfaces, which is a relevant application of phosphonic acids, is pivotal in electrical and biological sensor applications. Their role in these monolayers is crucial for ensuring molecular organization, influencing electron transport measurements, and thereby contributing to the reliability of various sensors (Dubey et al., 2010).

6. Radiopharmaceutical Applications

(1-Hydroxy-1-phosphonodecyl)phosphonic acid or its derivatives have been explored in radiopharmaceutical applications, particularly for bone imaging. Research in this area investigates the potential of these compounds as bone imaging agents when labeled with specific radionuclides (Castronovo & Callahan, 1972).

properties

CAS RN

2809-23-6

Product Name

(1-Hydroxy-1-phosphonodecyl)phosphonic acid

Molecular Formula

C10H24O7P2

Molecular Weight

318.24 g/mol

IUPAC Name

(1-hydroxy-1-phosphonodecyl)phosphonic acid

InChI

InChI=1S/C10H24O7P2/c1-2-3-4-5-6-7-8-9-10(11,18(12,13)14)19(15,16)17/h11H,2-9H2,1H3,(H2,12,13,14)(H2,15,16,17)

InChI Key

NSCPCMXKWUFFNL-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

CCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BPH-252;  BPH 252;  BPH252.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Hydroxy-1-phosphonodecyl)phosphonic acid
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(1-Hydroxy-1-phosphonodecyl)phosphonic acid
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Reactant of Route 6
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